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Introduction
Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical

development. It exhibits a dual mechanism of action, functioning as both a potent inhibitor of a

broad range of serine β-lactamases and as a direct inhibitor of penicillin-binding protein 2

(PBP2) in Enterobacteriaceae.[1][2][3] This dual activity not only protects partner β-lactam

antibiotics from degradation but also confers intrinsic antibacterial activity, making it a

promising agent in the fight against multidrug-resistant Gram-negative infections. This technical

guide provides a comprehensive overview of the preliminary pharmacokinetic data of

Nacubactam, detailing its absorption, distribution, metabolism, and excretion (ADME)

properties, as well as the experimental protocols employed in key studies and its mechanism of

action.

Pharmacokinetic Profile
The pharmacokinetic profile of Nacubactam has been primarily characterized in a Phase 1,

randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in

healthy male volunteers. The key findings from this study are summarized below.

Data Presentation
Table 1: Single-Dose Pharmacokinetics of Intravenous Nacubactam in Healthy Volunteers[4]
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Dose
Cmax
(μg/mL)

AUC
(μg·h/mL)

t½ (h) CL (L/h) Vss (L)

50 mg 2.2 ± 0.4 2.9 ± 0.4 1.8 ± 0.2 17.4 ± 2.4 20.4 ± 2.8

150 mg 6.5 ± 1.1 8.8 ± 1.2 1.9 ± 0.2 17.1 ± 2.3 20.8 ± 2.5

500 mg 21.5 ± 3.5 29.8 ± 4.1 2.0 ± 0.2 16.8 ± 2.3 21.2 ± 2.6

1000 mg 42.1 ± 7.8 60.2 ± 9.8 2.1 ± 0.3 16.6 ± 2.7 21.5 ± 3.1

2000 mg 85.6 ± 15.1 125.4 ± 21.3 2.2 ± 0.3 16.0 ± 2.5 22.1 ± 3.4

4000 mg 168.2 ± 29.7 255.1 ± 45.6 2.3 ± 0.4 15.7 ± 2.6 22.8 ± 3.7

8000 mg 340.5 ± 60.1 518.7 ± 98.2 2.4 ± 0.5 15.4 ± 2.8 23.5 ± 4.1

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Total body

clearance; Vss: Volume of distribution at steady state.

Table 2: Multiple-Dose Pharmacokinetics of Intravenous Nacubactam in Healthy Volunteers

(Day 7)[4]

Dose (every
8 h)

Cmax,ss
(μg/mL)

AUC0-8,ss
(μg·h/mL)

t½ (h) CL (L/h) Vss (L)

1000 mg 55.4 ± 9.8 78.9 ± 13.5 2.2 ± 0.3 12.7 ± 2.1 21.8 ± 3.2

2000 mg 110.1 ± 19.7 158.2 ± 28.1 2.3 ± 0.4 12.6 ± 2.2 22.5 ± 3.5

4000 mg 225.3 ± 40.2 320.4 ± 57.3 2.4 ± 0.5 12.5 ± 2.3 23.1 ± 3.8

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at

steady state; AUC0-8,ss: Area under the plasma concentration-time curve from 0 to 8 hours at

steady state; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at

steady state.

Nacubactam exhibits linear pharmacokinetics with dose-proportional increases in exposure

(Cmax and AUC) across a wide range of single and multiple doses.[4][5] It has a relatively short
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elimination half-life of approximately 2 to 2.5 hours and a volume of distribution suggesting

distribution into the extracellular fluid.[4] Nacubactam is primarily cleared from the body

unchanged via renal excretion.[4][5] Co-administration with meropenem did not significantly

alter the pharmacokinetic profile of either drug.[4][5]

Experimental Protocols
Phase 1 Clinical Trial Methodology (NCT02134834 and
NCT02972255)
The primary source of human pharmacokinetic data is a two-part Phase 1 study.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose study.[4]

Participants: Healthy adult male volunteers.[4]

Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single intravenous

infusion of Nacubactam (50 mg to 8000 mg) or placebo over 30 minutes.[4][5]

Multiple Ascending Dose (MAD) Phase: Subjects received multiple intravenous infusions of

Nacubactam (1000 mg to 4000 mg) or placebo every 8 hours for 7 days. A cohort also

received Nacubactam in combination with meropenem.[4][5]

Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time

points after drug administration to determine Nacubactam concentrations.[1]

Bioanalytical Method
Technique: Plasma and urine concentrations of Nacubactam were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Sample Preparation: While specific details of the extraction procedure are not publicly

available, standard protein precipitation or solid-phase extraction methods are typically

employed for such analyses.

Instrumentation: The analysis was performed on a high-performance liquid chromatograph

coupled to a tandem mass spectrometer. Specific instrument models and settings are
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proprietary to the conducting laboratory.

Validation: The assay was validated according to regulatory guidelines, ensuring accuracy,

precision, linearity, and specificity for the quantification of Nacubactam in biological

matrices.[1] The lower limit of quantification (LLOQ) in plasma was 10.0 ng/mL.[1]

Mechanism of Action
Nacubactam's efficacy stems from its dual mechanism of action, which is a key differentiator

from other β-lactamase inhibitors.

Inhibition of β-Lactamases
Nacubactam is a potent inhibitor of a wide array of serine β-lactamases, which are enzymes

produced by bacteria that inactivate β-lactam antibiotics. It effectively inhibits Ambler class A

(e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2]

[3][6]

Table 3: In Vitro Inhibition of Key β-Lactamases by Nacubactam

β-Lactamase Class Apparent Ki (μM) IC50 (μM)

KPC-2 A 31 ± 3 66

OXA-48 D - 19.91

OXA-163 D - 1.23

OXA-405 D - 10.6

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data compiled from multiple

sources.[3][7]

Inhibition of Penicillin-Binding Protein 2 (PBP2)
In addition to its β-lactamase inhibitory activity, Nacubactam directly binds to and inhibits

PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall in

Enterobacteriaceae.[1][2][3] This intrinsic antibacterial activity contributes to its overall efficacy

and can act synergistically with partner β-lactam antibiotics that may target other PBPs.
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Caption: Workflow of the Phase 1 clinical trial for Nacubactam pharmacokinetics.
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Caption: Dual mechanism of action of Nacubactam.
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Conclusion
The preliminary pharmacokinetic data for Nacubactam demonstrate a favorable profile for an

intravenously administered β-lactamase inhibitor. Its linear and predictable pharmacokinetics,

combined with its unique dual mechanism of action, support its ongoing clinical development.

Further studies in patient populations are necessary to fully elucidate its clinical efficacy and

safety. This technical guide provides a foundational understanding of Nacubactam's

pharmacokinetic properties for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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